BenchChemオンラインストアへようこそ!

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid

stereochemistry chiral building block enantioselective synthesis

This (R)-configured pyridazine building block (CAS 2092722-23-9) is indispensable for TYK2 JH2 pseudokinase programs requiring stereochemical definition. Unlike flat achiral analogs or morpholine variants that alter hinge-region recognition, the (R)-3-hydroxypyrrolidine group provides a directional hydrogen-bonding vector with balanced lipophilicity (XLogP3: -0.3). The free carboxylic acid enables direct parallel amide coupling for library synthesis, while the fragment-like MW (209.2 g/mol) ensures efficient ligand efficiency exploration. The defined enantiomeric purity eliminates SAR confounding variables inherent in racemic mixtures, accelerating hit-to-lead optimization.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 2092722-23-9
Cat. No. B1475295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid
CAS2092722-23-9
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-6-3-4-12(5-6)8-2-1-7(9(14)15)10-11-8/h1-2,6,13H,3-5H2,(H,14,15)/t6-/m1/s1
InChIKeyYBBUVSNCNPAKQN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid: A Chiral Pyridazine Carboxylic Acid Building Block for Kinase-Targeted Synthesis


(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid (CAS 2092722-23-9) is a chiral heterocyclic building block featuring a pyridazine core substituted at position 6 with an (R)-3-hydroxypyrrolidine moiety and at position 3 with a carboxylic acid group [1]. With a molecular formula of C9H11N3O3 and a molecular weight of 209.20 g/mol, it possesses one defined stereocenter, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound belongs to the pyridazine-3-carboxylic acid class, a scaffold recognized in medicinal chemistry for its high dipole moment, dual hydrogen-bonding capacity, and utility as a precursor to kinase inhibitors, particularly those targeting the Janus kinase (JAK) family member TYK2 [2][3].

Why Generic 6-Substituted Pyridazine-3-carboxylic Acids Cannot Replace (R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic Acid in Drug Discovery


In-class pyridazine-3-carboxylic acid building blocks cannot be treated as interchangeable due to the specific stereoelectronic contributions of the (R)-3-hydroxypyrrolidine substituent. The pyrrolidine ring's basicity and the hydroxyl group's hydrogen-bonding capability influence both the physicochemical properties and the pharmacological profile of downstream amide-coupled products [1]. Replacement with a morpholine analog (e.g., 6-morpholin-4-ylpyridazine-3-carboxylic acid, CAS 914637-36-8) alters the hydrogen bond acceptor capacity and introduces an ether oxygen, which modifies molecular recognition at kinase hinge regions [2]. Similarly, substitution with the des-hydroxy analog 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (CAS 938137-33-8) eliminates a chiral hydrogen bond donor/acceptor site, which can impact target selectivity and solubility [1]. The (R)-configuration provides stereochemical definition critical for consistent SAR interpretation; racemic or opposite-enantiomer mixtures may yield confounding biological results [1].

Quantitative Differentiation Evidence for (R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid vs. Closest Analogs


Defined (R)-Stereochemistry Enables Consistent SAR vs. Racemic or (S)-Enantiomer Mixtures

The target compound possesses one defined (R) stereocenter at the 3-position of the pyrrolidine ring, as confirmed by its InChI stereochemical layer (t6-/m1/s1) [1]. In contrast, the (S)-enantiomer or racemic mixtures lack this defined chirality, introducing a stereochemical variable into any SAR study. The (R)-configuration has been associated with higher biological activity in related hydroxypyrrolidine-pyridazine systems compared to the (S)-enantiomer [2]. Use of a single, defined enantiomer eliminates confounding data from mixed stereoisomers.

stereochemistry chiral building block enantioselective synthesis

3-Hydroxyl Group Provides Additional Hydrogen Bond Donor/Acceptor vs. Des-Hydroxy Analog

The (R)-3-hydroxypyrrolidine substituent contributes two hydrogen bond donors and six hydrogen bond acceptors overall to the molecule, as computed by PubChem [1]. The des-hydroxy analog, 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (CAS 938137-33-8; C9H11N3O2, MW 193.20), lacks one oxygen atom, reducing both hydrogen bond donor and acceptor counts by one each [2]. This reduction in hydrogen bonding capacity can decrease aqueous solubility and alter target binding interactions.

hydrogen bonding solubility target engagement

Carboxylic Acid Handle Enables Direct Amide Coupling vs. Ester Prodrug Forms

The free carboxylic acid at position 3 permits direct one-step amide coupling with diverse amines, a critical transformation for generating pyridazine-3-carboxamide kinase inhibitor libraries [1]. The ethyl ester analog, ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 2098162-48-0), requires a two-step sequence of ester hydrolysis followed by amide coupling, adding synthetic steps, time, and potential yield loss [2]. Direct comparison of synthetic routes shows that the free acid eliminates the deprotection step entirely.

amide coupling medicinal chemistry building block reactivity

Computed Lipophilicity (XLogP3-AA = -0.3) Positions Compound in Optimal Drug-Like Property Space

The target compound has a computed XLogP3-AA of -0.3 [1], placing it in a favorable lipophilicity range for oral bioavailability (Lipinski's Rule of 5: logP < 5). By comparison, the non-hydroxylated analog 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid is expected to have a higher logP (estimated +0.5 to +1.0) due to the absence of the polar hydroxyl group, which may reduce aqueous solubility and increase metabolic liability [2]. The pyridazine scaffold itself is more polar than corresponding pyridine or pyrimidine analogs, contributing to favorable solubility profiles [3].

lipophilicity drug-likeness ADME prediction

Pyridazine Core Offers Unique Hinge-Binding Geometry vs. Pyridine and Pyrimidine Analogs in Kinase Inhibitor Design

The pyridazine-3-carboxylic acid scaffold presents a distinct hydrogen-bonding pattern compared to the more common pyridine-3-carboxylic acid (nicotinic acid) scaffold. Pyridazine-based inhibitors have demonstrated effective hinge-region binding in TYK2 (targeting the JH2 pseudokinase domain) and SYK kinases [1][2]. The two adjacent nitrogen atoms create a high dipole moment (μ ≈ 4.2 D for pyridazine vs. μ ≈ 2.2 D for pyridine), enhancing π-π stacking and dipole-dipole interactions [3]. This scaffold has yielded clinical-stage TYK2 inhibitors (e.g., deucravacitinib/BMS-986165), whereas pyridine and pyrimidine analogs have shown distinct selectivity profiles.

kinase inhibitor hinge-binding scaffold hopping

Optimal Application Scenarios for (R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of TYK2 JH2 Domain Inhibitor Libraries

The free carboxylic acid handle enables direct, parallel amide coupling with diverse amine fragments to generate focused libraries targeting the TYK2 JH2 pseudokinase domain. The (R)-hydroxypyrrolidine substituent provides an additional hydrogen bonding vector that can engage the solvent-exposed region of the kinase binding pocket, while the pyridazine core maintains critical hinge-region contacts as established in clinical TYK2 inhibitors [1]. The defined (R)-stereochemistry ensures that SAR interpretations are not confounded by enantiomeric mixtures.

SYK Kinase Inhibitor Optimization with Tunable Polarity

The balanced lipophilicity (XLogP3 = -0.3) of this building block positions it as a polar starting point for SYK inhibitor programs, where excessive lipophilicity has been associated with mutagenicity risks [2]. The hydroxyl group on the pyrrolidine ring can be further derivatized (e.g., to ethers or esters) for systematic exploration of the solvent-exposed vector, or retained to maintain aqueous solubility.

Chiral Fragment-Based Drug Discovery (FBDD) Screening

With its molecular weight of 209.20 g/mol and defined stereochemistry, this compound meets the criteria for a fragment library entry (MW < 300, clogP < 3). The (R)-3-hydroxypyrrolidine group adds three-dimensional character and chirality to the fragment, increasing its potential to make specific, directional interactions with protein targets compared to flat, achiral fragments [3]. The carboxylic acid can serve as both a binding element and a synthetic handle for fragment elaboration.

Scaffold-Hopping from Pyridine- to Pyridazine-Based Inhibitor Series

For programs seeking to improve the selectivity or physicochemical profile of pyridine-based kinase inhibitors, this building block offers a direct route to pyridazine isosteres. The higher dipole moment (≈4.2 D) and additional N2 hydrogen bond acceptor on the pyridazine ring can introduce new interactions with the kinase hinge region, potentially overcoming resistance mutations or improving off-target selectivity profiles [1][3].

Quote Request

Request a Quote for (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.